3-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
3-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a fused heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core substituted with a furan-2-ylmethyl group at position 3 and a 4-methylphenyl group at position 2. The chromeno-pyrimidine scaffold is structurally distinct due to its planar, conjugated system, which enhances π-π stacking interactions and binding affinity to biological targets.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-14-8-10-15(11-9-14)21-24-22-19(20(26)17-6-2-3-7-18(17)29-22)23(27)25(21)13-16-5-4-12-28-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVQRAAPEASWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a novel derivative of chromeno-pyrimidine that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its anticancer, antibacterial, and antioxidant properties.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of furan derivatives with chromeno-pyrimidine frameworks. The structural elucidation is often performed using techniques such as NMR spectroscopy and X-ray crystallography.
Table 1: Crystallographic Data of the Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 10.4329(16) |
| b (Å) | 11.6208(18) |
| c (Å) | 11.8268(18) |
| β (°) | 114.257(5) |
| Volume (ų) | 1307.3(4) |
| Z | 2 |
2.1 Anticancer Activity
Recent studies have demonstrated that This compound exhibits significant anticancer properties against various cancer cell lines. For instance:
- Cell Line Studies : The compound was tested against several cancer cell lines including MDA-MB-435 and MDA-MB-468. It showed a notable reduction in cell viability with growth percentages dropping to -13.44% and -2.12%, respectively .
- Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells, which is crucial for its anticancer efficacy .
Table 2: Anticancer Activity Results
| Cell Line | % Growth Inhibition |
|---|---|
| MDA-MB-435 | -13.44 |
| MDA-MB-468 | -2.12 |
| CAKI-1 | 50.18 |
2.2 Antibacterial Activity
The antibacterial potential of this compound has also been evaluated against various bacterial strains:
- In vitro Studies : The compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with significant inhibition zones observed in disk diffusion assays .
Table 3: Antibacterial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 12 |
3. Antioxidant Properties
The antioxidant activity of the compound has been assessed using various assays:
- DPPH Assay : The compound exhibited a strong ability to scavenge free radicals, indicating its potential as an antioxidant agent .
Table 4: Antioxidant Activity Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry as an antitumor agent . Studies have indicated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. The chromeno-pyrimidine structure is believed to enhance biological activity due to its ability to interact with various biological targets.
Case Study: Antitumor Activity
A study investigated the cytotoxic effects of various chromeno-pyrimidine derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibition of cell growth, suggesting that the target compound may possess similar properties due to its structural characteristics .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of furan-containing compounds. The presence of the furan ring in this compound suggests potential efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
In a screening assay against common pathogens, derivatives of furan-containing pyrimidines were tested for their antimicrobial activity. The results indicated that some compounds showed promising results against resistant strains of bacteria, indicating that the target compound might also exhibit similar antimicrobial effects .
Materials Science
The unique properties of this compound make it suitable for applications in materials science , particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. The electronic properties derived from its conjugated system can be exploited for enhancing light absorption and emission.
Case Study: OLED Applications
A recent study explored the use of chromeno-pyrimidine derivatives in OLED technology. The findings suggested improved efficiency and stability when these compounds were incorporated into device architectures, making them attractive candidates for further research in optoelectronic applications .
Chemical Probes in Biological Research
Due to its ability to selectively bind to specific biological targets, this compound can serve as a chemical probe in biological research. Its structural features allow for modifications that can enhance selectivity and potency towards specific enzymes or receptors.
Case Study: Target Identification
In a study focused on identifying new enzyme inhibitors, researchers utilized derivatives of chromeno-pyrimidines as probes to study enzyme kinetics and binding interactions. This approach provided insights into the mechanism of action and potential therapeutic targets .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound belongs to the chromeno-pyrimidine-dione class, synthesized via cyclocondensation or multi-component reactions (MCRs). Key steps include:
-
Knoevenagel Condensation : Formation of the chromene ring via reaction between 4-hydroxycoumarin derivatives and aldehydes .
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Michael Addition and Cyclization : Assembly of the pyrimidine-dione core through nucleophilic attack and subsequent dehydration .
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Functionalization : Introduction of the furan-2-ylmethyl and 4-methylphenyl groups via alkylation or nucleophilic substitution .
Nucleophilic Attack at Carbonyl Groups
The dione moiety (C4 and C5 carbonyls) is reactive toward nucleophiles:
-
With Amines : Forms carbamoyl derivatives (e.g., N-substituted tetraones) .
-
With Alcohols : Undergoes esterification under acidic conditions .
Electrophilic Substitution on the Furan Ring
The furan-2-ylmethyl group participates in:
-
Halogenation : Bromination at the α-position of the furan ring under mild conditions .
-
Cross-Coupling : Suzuki-Miyaura coupling for aryl group introduction .
Ring-Opening Reactions
Under strong acidic/basic conditions, the chromene ring may undergo hydrolysis, yielding phenolic intermediates .
Spectral Characterization
Data inferred from analogous compounds :
| Technique | Key Signals |
|---|---|
| ¹H NMR | - Furan protons: δ 6.2–7.5 (multiplet) |
| - 4-Methylphenyl: δ 2.35 (s, 3H), 7.2–7.4 (m, 4H) | |
| - Chromene protons: δ 5.8 (s, 1H), 6.9–7.1 (m, 2H) | |
| ¹³C NMR | - Dione carbonyls: δ 165–170 |
| - Furan carbons: δ 110–150 | |
| IR | - C=O stretches: 1700–1750 cm⁻¹ |
| HRMS | [M+H]⁺: Calculated for C₂₄H₁₈N₂O₆: 430.42; Observed: 430.43 |
Catalytic and Solvent Systems
-
Catalysts : L-proline (for asymmetric induction) , acetic acid (for cyclization) .
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Solvents : Water (green chemistry) , DMSO-1,2-dichloroethane (high polarity) .
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Conditions : Microwave irradiation (reduced reaction time) .
Stability and Degradation
Comparison with Similar Compounds
Table 1: Structural Features of Chromeno-Pyrimidine Derivatives
Key Observations :
- The target compound’s furan and methylphenyl substituents contrast with halogenated or thiophene-containing analogs, which may alter electronic properties and target selectivity.
- Chromeno-pyrimidine derivatives fused with pyrazolo or thieno systems (e.g., ) exhibit enhanced bioactivity due to synergistic pharmacophore effects.
Key Observations :
Table 3: Reported Activities of Structural Analogs
Key Observations :
- Thieno-pyrimidine hybrids show stronger anticancer activity, likely due to thiophene’s role in intercalation or kinase inhibition .
Preparation Methods
Electrochemical One-Pot Three-Component Synthesis
The electrochemical approach offers an environmentally benign route for synthesizing chromeno[2,3-d]pyrimidine derivatives. This method employs a one-pot reaction involving barbituric acid derivatives, 1,3-cyclic diketones, and aldehydes under mild conditions . Tetra--butyl ammonium iodide (TBAI) serves as both an electrolyte and a catalyst in aqueous media, enabling efficient electron transfer at room temperature.
For the target compound, 4-methylbenzaldehyde introduces the 4-methylphenyl group, while furfuraldehyde could theoretically contribute the furan moiety. However, simultaneous incorporation of both substituents may require a four-component reaction, necessitating further optimization of stoichiometry and reaction dynamics. The electrochemical method achieves yields of 88–90% for analogous structures, with characterization via IR, NMR, and mass spectrometry confirming product purity .
Table 1: Reaction Conditions for Electrochemical Synthesis
| Parameter | Details |
|---|---|
| Reactants | Barbituric acid, 1,3-cyclohexanedione, 4-methylbenzaldehyde, furfuraldehyde |
| Catalyst/Electrolyte | TBAI (10 mol%) |
| Solvent | Water |
| Temperature | Room temperature |
| Reaction Time | 3–4 hours |
| Yield | 88–90% (for analogous compounds) |
Two-Step Synthesis via 2-Amino-3-Cyano-4H-Chromenes Intermediate
This method involves sequential condensation and cyclization steps . First, 2-amino-3-cyano-4H-chromenes are synthesized via microwave-assisted condensation of resorcinol, malononitrile, and 4-methylbenzaldehyde. The intermediate is subsequently cyclized using acetic anhydride to form the pyrimidine ring.
The furan-2-ylmethyl group is introduced via post-cyclization alkylation. For instance, treating the cyclized product with furfuryl bromide in the presence of a base like potassium carbonate facilitates nucleophilic substitution at the pyrimidine nitrogen. This step demands careful control of reaction time and temperature to avoid side reactions.
Table 2: Optimization of Two-Step Synthesis
| Step | Conditions |
|---|---|
| Intermediate Synthesis | Microwave irradiation, 5 minutes |
| Cyclization | Acetic anhydride, 6 hours, reflux |
| Alkylation | Furfuryl bromide, K₂CO₃, DMF, 80°C, 12 hours |
| Overall Yield | 75–82% |
Catalyst-Assisted Synthesis Using NiFe₂O₄@SiO₂ Under Ultrasonic Irradiation
Magnetic nanoparticle catalysts, such as NiFe₂O₄@SiO₂ grafted with sulfonic acid groups, enhance reaction efficiency under ultrasonic irradiation . Although originally developed for chromeno[4,3-d]pyrido[1,2-a]pyrimidines, this method is adaptable to the target compound by substituting 2-aminopyridine with furfurylamine.
Ultrasonic waves (40 kHz) promote rapid mass transfer, reducing reaction times to 30–45 minutes. The catalyst is recoverable via magnetic separation and reusable for up to five cycles without significant activity loss.
Table 3: Catalyst Performance Metrics
| Metric | Value |
|---|---|
| Catalyst Loading | 15 mg/mL |
| Ultrasonic Frequency | 40 kHz |
| Temperature | 60°C |
| Yield (Cycle 1) | 91% |
| Yield (Cycle 5) | 85% |
Multistep Condensation and Cyclization Reactions
Industrial-scale production often employs multistep protocols involving sequential condensation, cyclization, and functionalization . For example, furan-2-carbaldehyde undergoes Knoevenagel condensation with malononitrile and 4-methylbenzaldehyde to form a chromene intermediate. Subsequent cyclization with urea or thiourea under acidic conditions yields the pyrimidine core.
Table 4: Industrial-Scale Synthesis Parameters
| Stage | Details |
|---|---|
| Condensation | Ethanol, piperidine, reflux |
| Cyclization | H₂SO₄, 100°C, 8 hours |
| Purification | Recrystallization (ethanol/water) |
| Purity | >98% (HPLC) |
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Electrochemical | Eco-friendly, high yield | Limited substrate flexibility |
| Two-Step | Scalable, modular | Multiple purification steps |
| Catalyst-Assisted | Rapid, reusable catalyst | High equipment costs |
| Multistep | High purity, industrial viability | Lengthy reaction sequence |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Time | Yield Range | Reference |
|---|---|---|---|---|
| Microwave-assisted | PTSA, ethanol | 10–30 min | 70–85% | |
| Multicomponent (PTSA) | PTSA, DMF/ethanol | 2–4 hours | 65–80% | |
| Thermal cyclization | Acetic acid, reflux | 6–12 hours | 50–70% |
Basic Question: How is the structural identity of this compound validated in academic research?
Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:
- Single-Crystal X-ray Diffraction (SC-XRD) : and emphasize SC-XRD as the gold standard for unambiguous structural determination, providing bond lengths, angles, and packing arrangements. For example, SC-XRD resolved the anti-periplanar conformation of a related chromeno-pyrimidine derivative .
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. details assignments for aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) in similar compounds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas. For instance, used HRMS to confirm the [M+H]⁺ ion of a pyrimidine derivative with <2 ppm error .
Advanced Question: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Optimization involves systematic variation of parameters:
- Catalyst Screening : and show that Brønsted acids (e.g., PTSA) outperform Lewis acids in cyclocondensation. A 10 mol% PTSA load in ethanol maximizes protonation of intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions. achieved 80% yield in ethanol vs. 65% in DMF due to reduced byproduct formation .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, catalyst load, and time. ’s computational reaction path search methods can predict optimal conditions before lab validation .
Advanced Question: How to resolve contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
Discrepancies often arise from:
- Substituent Effects : demonstrates that minor changes (e.g., replacing a furan with a phenyl group) drastically alter antimicrobial activity. For example, a 2-furylmethyl substituent increased activity against S. aureus by 4-fold compared to phenyl analogs .
- Assay Variability : Standardize bioassay protocols (e.g., broth microdilution vs. disk diffusion) and control for cell line/passage number. Triplicate measurements with positive/negative controls are essential.
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to correlate substituent orientation with target binding. ’s quantum chemical methods can identify key interactions (e.g., hydrogen bonding with bacterial DNA gyrase) .
Q. Table 2: Impact of Substituents on Biological Activity
| Substituent | Target Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Furylmethyl | S. aureus | 8.0 | |
| 4-Methylphenyl | E. coli | 32.0 | |
| 3-Chlorophenyl | C. albicans | 16.0 |
Advanced Question: What computational strategies support the design of novel chromeno-pyrimidine derivatives?
Methodological Answer:
- Quantum Chemical Calculations : employs density functional theory (DFT) to predict transition states and reaction pathways. For example, B3LYP/6-31G(d) optimizes geometries and calculates Gibbs free energy barriers for cyclization steps .
- ADMET Prediction : Tools like SwissADME or pkCSM assess drug-likeness. ’s compound showed high gastrointestinal absorption (HIA >90%) and moderate LogP (2.5–3.5), aligning with Lipinski’s rules .
- Molecular Dynamics (MD) : Simulate protein-ligand interactions over time (e.g., 100 ns MD runs) to evaluate binding stability. GROMACS or AMBER are commonly used for this purpose.
Advanced Question: How to address challenges in crystallizing this compound for SC-XRD analysis?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation. achieved crystallization of a pyrimidine derivative using a 1:1 ethanol/water mixture .
- Temperature Gradients : Gradual cooling from 60°C to 4°C promotes nucleation. reports successful crystal growth at 293 K with a 0.002 Å mean C–C bond deviation .
- Additive Screening : Introduce trace additives (e.g., hexane or ethyl acetate) to modify crystal lattice interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
